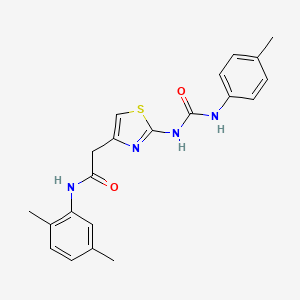

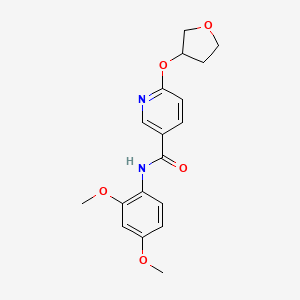

N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-NMN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of anti-aging and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Fluorescent Analog for Coenzyme Studies

N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, as a derivative related to nicotinamide, shares relevance with research on nicotinamide adenine dinucleotide (NAD+) analogs. For instance, nicotinamide 1,N(6)-ethenoadenine dinucleotide has been synthesized as a fluorescent analog of NAD+, exhibiting potential in studying enzyme-catalyzed reactions due to its unique spectroscopic properties. This analog demonstrates activity as a substitute for NAD+ in dehydrogenase-catalyzed reactions, highlighting its utility in biochemical assays and molecular biology research (Barrio, Secrist, & Leonard, 1972).

Cellular Energy Metabolism and Cytoprotection

Nicotinamide plays a critical role in cellular energy metabolism and influences oxidative stress, modulating pathways tied to cellular survival and death. Its involvement in numerous oxidation-reduction reactions makes it an antioxidant, which has implications for understanding the molecular mechanisms of diseases and potential therapeutic applications. Nicotinamide's ability to block cellular inflammatory cell activation and modulate pathways involving sirtuins, Akt, and other proteins underscores its significance in research on immune dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Hou, & Shang, 2009).

Antioxidant Properties and Neuroprotection

Further research into nicotinamide derivatives has shown their capacity as potent antioxidants, capable of protecting cellular membranes against oxidative damage induced by reactive oxygen species (ROS). This property is especially relevant in the context of brain health, where oxidative stress plays a significant role in the pathogenesis of neurodegenerative diseases. Studies suggest that nicotinamide and its derivatives can protect against protein oxidation and lipid peroxidation in brain mitochondria, offering insights into potential neuroprotective strategies (Kamat & Devasagayam, 1999).

Role in DNA Damage Repair

Nicotinamide has also been studied for its ability to stimulate DNA repair in human lymphocytes following exposure to UV irradiation and other DNA-damaging agents. This highlights its potential role in enhancing the cellular repair mechanism, which could be beneficial in reducing the mutagenic and carcinogenic effects of DNA damage. Such properties make nicotinamide derivatives valuable for research in cancer biology and therapeutic development (Berger & Sikorski, 1980).

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-22-13-4-5-15(16(9-13)23-2)20-18(21)12-3-6-17(19-10-12)25-14-7-8-24-11-14/h3-6,9-10,14H,7-8,11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABZSYIGWDXYRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)

![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)

![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)